molecular formula C32H24N2O5 B11558700 5,5'-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11558700
M. Wt: 516.5 g/mol
InChI Key: VXSHFHYBNFBRHU-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple isoindole and dimethylphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsThe final step usually involves the formation of the ether linkage between the two isoindole units .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole compounds.

Scientific Research Applications

2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENYL)ISOINDOLE-1,3-DIONE: A similar compound with a different substitution pattern on the phenyl ring.

    (3aR,4S,7R,7aS)-2-(2,3-DIMETHYLPHENYL)-4,7-DIPHENYL-3a,4,7,7a-TETRAHYDRO-1H-ISOINDOLE-1,3-DIONE: Another related compound with additional phenyl groups and stereocenters.

Uniqueness

2-(2,3-DIMETHYLPHENYL)-5-{[2-(2,3-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, including the presence of multiple isoindole and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C32H24N2O5

Molecular Weight

516.5 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-5-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione

InChI

InChI=1S/C32H24N2O5/c1-17-7-5-9-27(19(17)3)33-29(35)23-13-11-21(15-25(23)31(33)37)39-22-12-14-24-26(16-22)32(38)34(30(24)36)28-10-6-8-18(2)20(28)4/h5-16H,1-4H3

InChI Key

VXSHFHYBNFBRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6C)C)C

Origin of Product

United States

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